4(3H)-Quinazolinone, 3-methyl- 4(3H)-Quinazolinone, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 2436-66-0
VCID: VC16111894
InChI: InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

4(3H)-Quinazolinone, 3-methyl-

CAS No.: 2436-66-0

Cat. No.: VC16111894

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-methyl- - 2436-66-0

Specification

CAS No. 2436-66-0
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 3-methylquinazolin-4-one
Standard InChI InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3
Standard InChI Key FJVAQPINJBFBLI-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=CC=CC=C2C1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methyl-4(3H)-quinazolinone (C₉H₈N₂O) consists of a fused benzene and pyrimidine ring system. The methyl group at position 3 and the ketone at position 4 are critical for its biological interactions. Key structural features include:

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol

  • Melting Point: Derivatives such as 2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone hydrochloride exhibit melting points between 255–265°C .

Table 1: Structural and Physical Properties of 3-Methyl-4(3H)-Quinazolinone Derivatives

PropertyValue/DescriptionSource
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
Melting Point (HCl salt)255–265°C
SolubilityModerate in polar solvents (e.g., DMSO)

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at ~1,680 cm⁻¹ (C=O) and ~2,950 cm⁻¹ (C-H of methyl) .

  • NMR: Characteristic signals include δ 2.4 ppm (singlet, CH₃) and δ 8.1–7.3 ppm (aromatic protons) .

Synthetic Methodologies

Metal-Free Cyclization

A green synthesis route involves reacting 2-aminoacetophenones with isocyanates or isothiocyanates under aqueous conditions, yielding 3-substituted-4-methylene-quinazolinones in 65–92% yield . This method avoids toxic metals and produces water as the sole byproduct.

Reaction Scheme:

2-Aminoacetophenone+Isocyanate3-Methyl-4(3H)-quinazolinone+H₂O\text{2-Aminoacetophenone} + \text{Isocyanate} \rightarrow \text{3-Methyl-4(3H)-quinazolinone} + \text{H₂O}

Classical Approaches

  • From Anthranilic Acid: Condensation with acetic anhydride forms the quinazolinone core, followed by methylation .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >80% .

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Advantages
Metal-Free CyclizationH₂O, RT, 24 h65–92Eco-friendly, scalable
Anthranilic Acid RouteAc₂O, reflux, 6 h70–85Well-established
Microwave Synthesis150°C, 15 min80–90Rapid, energy-efficient

Pharmacological Activities

Central Nervous System Effects

The derivative methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a potent hypnotic and sedative, historically used for insomnia . It acts via GABAₐ receptor modulation, though its clinical use declined due to abuse potential.

Anti-Inflammatory and Analgesic Properties

Diproqualone, a 4(3H)-quinazolinone derivative, inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ levels, showing efficacy in rheumatoid arthritis models .

Anticancer Activity

  • Tubulin Inhibition: Derivatives such as compound 79 disrupt microtubule assembly, inducing apoptosis in breast and lung cancer cells (IC₅₀ = 0.8–1.2 μM) .

  • Angiogenesis Suppression: Halofuginone, a quinazolinone analog, blocks TGF-β signaling, inhibiting tumor vascularization .

Table 3: Biological Activities of Selected Derivatives

CompoundActivityMechanismIC₅₀/EC₅₀
MethaqualoneHypnoticGABAₐ receptor modulation10 nM
DiproqualoneAnti-inflammatoryCOX-2 inhibition50 nM
HalofuginoneAnticancerTGF-β pathway blockade15 nM

Applications in Medicinal Chemistry

Drug Development

3-Methyl-4(3H)-quinazolinone serves as a scaffold for designing:

  • Antimicrobial Agents: Derivatives with electron-withdrawing substituents show MIC values of 2–8 μg/mL against Staphylococcus aureus .

  • Anticonvulsants: N-Methylation enhances blood-brain barrier penetration, improving seizure control in rodent models .

Agricultural Chemistry

Quinazolinone-based fungicides (e.g., fluquinconazole) protect crops against Botrytis cinerea by inhibiting ergosterol biosynthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator